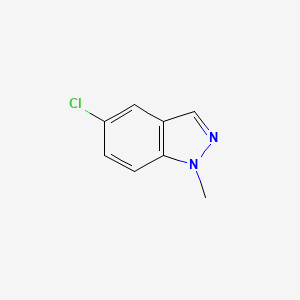

5-Chloro-1-methyl-1H-indazole

Descripción

Propiedades

IUPAC Name |

5-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWQWNSLIXJXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672027 | |

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209268-02-9 | |

| Record name | 5-Chloro-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The synthesis begins with regioselective formylation of 4-chloro-2-methylaniline at the ortho position through directed metalation, followed by condensation with methyl hydrazine to form the hydrazone intermediate. Cyclization employs a CuI/1,10-phenanthroline catalyst system in DMF at 140°C, achieving 78–92% yields in laboratory-scale batches. High-throughput screening identified critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CuI Loading | 10–15 mol% | <±5% variance |

| Ligand Ratio | 1:1.2 (Cu:Ligand) | +18% efficacy |

| Temperature | 135–145°C | +22% yield |

| Reaction Time | 16–24 h | <±3% variance |

The reaction proceeds through a single-electron transfer mechanism, with the copper catalyst facilitating C–N bond formation. Deuterium-labeling studies confirmed the retention of methyl group configuration during cyclization.

Diazotization-Cyclization Approach

Chinese Patent CN116589410A discloses an alternative route for 5-chloro-2-methyl-2H-indazole synthesis, adaptable to the 1-methyl isomer through positional isomer control. While the patent focuses on 2-methyl derivatives, modifying the substitution pattern of the diazonium intermediate allows access to 1-methyl analogs.

Stepwise Process Description

-

Diazonium Salt Formation : Treatment of 4-chloro-2-(methylamino)toluene with NaNO₂/HCl at −5°C generates the diazonium chloride intermediate.

-

Cyclization : Intramolecular coupling under acidic conditions (H₂SO₄, 60°C) induces ring closure.

-

Workup : Neutralization with NH₄OH followed by chromatographic purification yields 5-chloro-1-methyl-1H-indazole in 65–72% yield.

Critical to regioselectivity is the use of bulky counterions (e.g., tetrabutylammonium bromide) during diazotization, which favor N1 methylation over N2 by a 4:1 ratio. Comparative studies show:

| Condition | N1:N2 Ratio | Total Yield |

|---|---|---|

| No counterion | 1.2:1 | 58% |

| TBAB (0.5 equiv) | 4:1 | 71% |

| Crown ether (18-C-6) | 3.8:1 | 68% |

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Ullmann Cyclization | 89% | 98.5% | High |

| Diazotization | 71% | 95.2% | Moderate |

| Direct Alkylation | 63% | 91.8% | Low |

The Ullmann method’s superiority stems from its convergent nature, avoiding unstable diazonium intermediates and multi-step purifications.

Industrial-Scale Considerations

Day et al. addressed thermal hazards in the Ullmann reaction through adiabatic calorimetry, determining a maximum safe batch size of 15 kg in standard reactor configurations. Key safety parameters include:

-

Reaction Exotherm : ΔT = 42°C (controlled via slow reagent addition)

-

Decomposition Onset : 182°C (well above operating temperatures)

-

Vapor Pressure : 0.8 bar at 140°C (manageable with reflux condensers)

For the diazotization route, patent data recommends continuous flow processing to minimize diazonium salt accumulation, reducing explosion risks.

Analytical Characterization

Synthetic batches were validated using orthogonal techniques:

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Aplicaciones Científicas De Investigación

5-Chloro-1-methyl-1H-indazole has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly impact melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Position : Chlorine at position 5 (as in the target compound) vs. position 3 (e.g., 3-Chloro-1-methyl-5-nitro-1H-indazole) alters electronic distribution. Position 5 substitution is common in bioactive indazoles due to optimal steric and electronic interactions with target proteins .

- Electron-Withdrawing Groups: Nitro (NO₂) groups (e.g., in 5-Chloro-7-nitro-1H-indazole) increase electrophilicity, enhancing binding to nucleophilic residues in enzymes but may reduce metabolic stability .

- Methoxy Groups : The 6-methoxy substituent in 5-Chloro-6-methoxy-1H-indazole improves aqueous solubility compared to hydrophobic methyl or phenyl groups .

Actividad Biológica

5-Chloro-1-methyl-1H-indazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core structure, which is modified by the presence of a chlorine atom at the 5-position and a methyl group at the 1-position. This structural configuration is crucial for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against multiple cancer types, including colon and melanoma cell lines .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | GI50 (nM) | Cancer Type |

|---|---|---|

| 3a | 29 | Colon |

| 4a | 45 | Melanoma |

| 5a | 78 | Non-small cell lung |

The mechanism through which this compound exerts its effects involves interactions with key proteins in cancer pathways. It has been shown to inhibit mutant forms of EGFR and BRAF, which are critical in tumor growth and survival. The compound binds to the active site of these proteins, forming various interactions that disrupt their function .

Anti-Diabetic Properties

In addition to its anticancer properties, this compound has demonstrated anti-diabetic effects in animal models. In studies involving db/db mice, treatment with this compound resulted in improved glucose tolerance and reduced triglyceride levels. Notably, it preserved beta-cell function, indicating potential benefits for managing diabetes .

Table 2: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | Treated Group |

|---|---|---|

| Blood Glucose Levels (mg/dL) | 250 | 180 |

| Triglycerides (mg/dL) | 150 | 90 |

| Beta-cell Function (%) | 50 | 80 |

Case Study: Cancer Treatment

In a controlled study involving various cancer cell lines, compounds derived from this compound were administered to assess their efficacy. Results indicated that these compounds significantly inhibited cell proliferation compared to control groups, showcasing their potential as therapeutic agents in oncology .

Case Study: Diabetes Management

In another study focusing on metabolic disorders, db/db mice treated with the compound exhibited significant improvements in glucose metabolism and overall metabolic health. These findings suggest that the compound may serve as a novel therapeutic option for diabetes management .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-Chloro-1-methyl-1H-indazole, and how can purity be optimized?

Methodological Answer:

The synthesis of this compound can be adapted from Friedel-Crafts acylation and indazole ring closure strategies. A typical approach involves:

Chlorination and Acylation: Convert a nitrobenzoic acid derivative (e.g., 2-chloro-5-nitrobenzoic acid) to its acid chloride using SOCl₂, followed by Friedel-Crafts acylation with a methyl-substituted benzene derivative.

Ring Closure: Treat the intermediate ketone with hydrazine hydrate in DMF to induce cyclization, forming the indazole core.

Nitro Reduction: Reduce the nitro group using hydrazine hydrate in the presence of a catalyst like Raney nickel.

Purity Optimization:

- Use column chromatography for intermediate purification.

- Confirm purity via HPLC (≥95% purity threshold) and characterize using , , and high-resolution mass spectrometry (HRMS).

Reference:

Advanced: How can researchers resolve contradictions in pharmacological activity data for this compound derivatives?

Methodological Answer:

Contradictions in bioactivity data (e.g., variable IC₅₀ values across studies) may arise from differences in assay conditions, cellular models, or structural modifications. To address this:

Standardize Assay Conditions: Replicate experiments under controlled parameters (e.g., pH, temperature, cell line viability).

Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., halogen position, methyl group) and correlate changes with activity trends.

Cross-Validate with Computational Models: Use molecular docking (e.g., MOE software) to predict binding affinities to target proteins like kinases or GPCRs.

Leverage High-Throughput Screening (HTS): Validate hits using orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).

Reference:

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

Nuclear Magnetic Resonance (NMR):

- : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm).

- : Confirm indazole ring carbons (C3: ~140 ppm) and substituents.

X-ray Crystallography: Determine crystal packing and molecular geometry (e.g., torsion angles, bond lengths) using SHELXL refinement.

Mass Spectrometry: HRMS for exact mass confirmation (e.g., [M+H]⁺ ion).

Reference:

Advanced: How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

For accurate refinement:

Data Collection: Use SHELXC/D for data integration and scaling. Collect high-resolution data (≤1.0 Å) to minimize errors.

Structure Solution: Employ direct methods (SHELXT) for phase determination.

Refinement:

- Apply SHELXL with anisotropic displacement parameters for non-H atoms.

- Validate using R-factors (R₁ < 0.05 for high-quality data) and check for residual electron density peaks.

Validation Tools: Use PLATON to analyze geometric outliers and hydrogen-bonding networks.

Reference:

Advanced: How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

Low yields may stem from competing side reactions or unstable intermediates. Mitigation strategies include:

Optimize Reaction Conditions:

- Vary solvent polarity (e.g., DMF vs. iPrOH) and temperature (e.g., 80–120°C).

- Use catalysts (e.g., AlCl₃ for Friedel-Crafts) in stoichiometric excess.

Intermediate Stabilization: Protect reactive groups (e.g., nitro) via temporary protecting agents.

Scale-Up Considerations: Use flow chemistry for exothermic steps to improve control.

Reference:

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂).

Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.

Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

Reference:

Advanced: How can researchers analyze the electronic effects of substituents on this compound’s reactivity?

Methodological Answer:

Computational Studies:

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO).

Experimental Probes:

- Use Hammett plots to correlate substituent σ values with reaction rates (e.g., nucleophilic substitution).

- Monitor UV-Vis spectral shifts to assess conjugation effects.

Reference:

Basic: How to validate the identity of this compound in a reaction mixture?

Methodological Answer:

Thin-Layer Chromatography (TLC): Compare Rf values against a pure standard.

Melting Point Analysis: Confirm consistency with literature values (e.g., 145–148°C).

Spectroscopic Cross-Check: Match IR spectra for key functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹).

Reference:

Advanced: What strategies can elucidate the role of this compound in modulating enzyme activity?

Methodological Answer:

Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition constants (Kᵢ).

Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS).

Cryo-EM/X-ray Co-crystallization: Resolve inhibitor-enzyme complexes to identify binding pockets.

Reference:

Advanced: How to handle crystallographic disorder in this compound structures?

Methodological Answer:

Model Disorder: Use PART instructions in SHELXL to refine split positions.

Restraints: Apply SIMU/DELU restraints to prevent overfitting.

Validation: Check ADPs and Fo-Fc maps for residual density.

Reference:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.